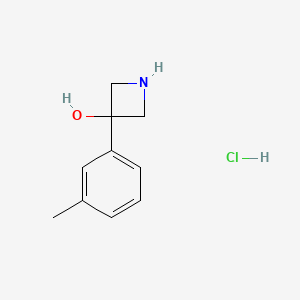

3-(3-Methylphenyl)azetidin-3-ol;hydrochloride

Description

3-(3-Methylphenyl)azetidin-3-ol hydrochloride is a small-molecule compound featuring an azetidine (four-membered saturated heterocycle) core substituted with a hydroxyl group at the 3-position and a 3-methylphenyl aromatic ring. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and chemical research.

Propriétés

IUPAC Name |

3-(3-methylphenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUCWUTWHHIPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 3-methylphenylamine with an epoxide under acidic conditions to form the azetidine ring.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions. This can be achieved by treating the azetidine intermediate with oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methylphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The azetidine ring can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines with various functional groups.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

This compound is utilized as a precursor in the synthesis of more intricate chemical entities. Its azetidine ring structure allows for the formation of various derivatives, which can be tailored for specific applications in organic chemistry. The synthesis often involves cyclization reactions and hydroxylation processes to introduce functional groups that enhance its reactivity and utility in further chemical transformations.

Synthetic Routes

The typical synthetic pathway for 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride includes:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving 3-methylphenylamine and epoxides under acidic conditions.

- Hydroxyl Group Introduction : Hydroxylation can be performed using oxidizing agents like hydrogen peroxide or osmium tetroxide.

- Hydrochloride Salt Formation : The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit antimicrobial and antiviral properties, making it a candidate for further biological studies. Investigations are ongoing to explore its effects on various biological pathways and targets, potentially leading to new therapeutic agents.

Pharmaceutical Development

The compound is being studied for its role in developing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These applications leverage its ability to selectively degrade target proteins, which is crucial for targeted cancer therapies. The interaction mechanism involves attaching cytotoxins through linkers derived from this compound, facilitating targeted delivery to cancer cells while minimizing damage to healthy tissues.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various applications, including the synthesis of polypeptides and other complex organic compounds used in pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the effectiveness of this compound in specific applications:

- Antitumor Activity : A study demonstrated that derivatives of this compound showed significant antitumor activity in vitro, suggesting its potential as a lead compound for developing new anticancer drugs.

- Antimicrobial Studies : Research indicated that modifications of this compound exhibited promising antimicrobial activity against various bacterial strains, paving the way for new antibiotic formulations.

Mécanisme D'action

The mechanism of action of 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its binding to enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Physical and Chemical Properties of Selected Analogs

Table 2. Structural Similarity Scores (vs. Target Compound)

Key Research Findings

- Biomedical Potential: Azetidine derivatives are increasingly used in ADC development, implying that the 3-methylphenyl variant could enhance linker hydrophobicity for improved payload delivery .

- Safety Profile : Analogous compounds like 3-hydroxyazetidine HCl are hygroscopic and require inert storage, indicating similar handling precautions for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methylphenyl)azetidin-3-ol hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, azetidine rings can be functionalized using aryl halides under palladium catalysis. Key parameters include solvent choice (e.g., THF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reagents like triethylamine to neutralize HCl byproducts. Post-synthesis purification via recrystallization (using methanol/ether mixtures) improves yield .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substitution patterns (e.g., methylphenyl groups at position 3) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the critical factors influencing the stability of this compound under varying storage conditions?

- Methodology : Stability tests under inert gas (argon) at –20°C show minimal degradation over 6 months. Hygroscopicity necessitates desiccated storage. Accelerated degradation studies (40°C/75% RH for 30 days) coupled with HPLC monitoring identify decomposition products, such as oxidized azetidine derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?

- Methodology : Systematic solubility screening using shake-flask methods in polar (water, DMSO) and non-polar solvents (ethyl acetate) under controlled pH (2–10). Conflicting data (e.g., aqueous solubility ranging from 38.9 mg/mL to 68.4 mg/mL) may arise from polymorphic forms; XRPD and DSC analyses differentiate crystalline vs. amorphous states .

Q. What strategies are employed to separate enantiomers of 3-(3-Methylphenyl)azetidin-3-ol hydrochloride, given its stereochemical complexity?

- Methodology : Chiral chromatography using polysaccharide-based columns (Chiralpak® AD-H) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, diastereomeric salt formation with tartaric acid derivatives achieves >99% enantiomeric excess .

Q. How can computational modeling predict the biological activity of novel derivatives based on this scaffold?

- Methodology : Molecular docking (e.g., AutoDock Vina) against targets like FXR (Farnesoid X Receptor) identifies key interactions (e.g., hydrogen bonding with the azetidine hydroxyl group). QSAR models trained on logP, TPSA, and molar refractivity optimize derivatives for improved binding affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.